Methyl (R)-3-amino-3-(2-bromophenyl)propanoate hydrochloride
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Overview
Description
Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is a derivative of propanoic acid and contains a bromophenyl group, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride typically involves the reaction of ®-3-amino-3-(2-bromophenyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group allows it to bind to certain enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-2-amino-3-(2-bromophenyl)propanoate hydrochloride
- Methyl 3-(2-bromophenyl)propanoate
- Methyl 3-(2-bromophenyl)-2-((methoxycarbonyl)amino)propanoate
Uniqueness
Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and bromophenyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C10H13BrClNO2 |
---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
JIOZZMPFORLQQJ-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=CC=C1Br)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Br)N.Cl |
Origin of Product |
United States |
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